(R)-Citronellol, also known as (+)-citronellol or D-citronellol, is a naturally occurring acyclic monoterpenoid alcohol that serves as a critical chiral building block and high-value fragrance ingredient [1]. As a pure enantiomer, it exhibits a specific optical rotation typically ranging from +4.46° to +7.70° depending on the source and extraction purity. In industrial and laboratory procurement, the value of (R)-citronellol lies entirely in its defined stereochemistry, which dictates its utility in downstream applications ranging from the enantioselective synthesis of complex vitamins to the formulation of targeted olfactory profiles. Buyers prioritize this exact compound when process reproducibility, biological receptor binding, or specific sensory thresholds demand absolute stereochemical fidelity over cheaper racemic mixtures [2].
Substituting (R)-citronellol with racemic citronellol or its (S)-enantiomer fundamentally compromises both chemical synthesis and formulation outcomes [1]. In pharmaceutical precursor applications, such as the synthesis of the terpenoid side chain of alpha-tocopherol (Vitamin E), using racemic citronellol yields a non-selective mixture of diastereomers, destroying the required (2R, 4'R, 8'R) stereoconfiguration and severely reducing the final product's biopotency [2]. In fragrance and flavor formulation, the enantiomers interact differently with olfactory receptors; the (R)-isomer imparts a distinct citronella-like, slightly oily rosy note with a bitter taste, whereas the (S)-isomer presents a delicate, sweet peach-like profile with a significantly lower odor threshold in water [1]. Consequently, generic substitution ruins the target olfactory signature and introduces unacceptable variability into stereospecific synthetic pathways.
(R)-citronellol is the strictly required chiral intermediate for constructing the terpenoid side chain of natural-identical Vitamin E. When synthesized via Ru-BINAP catalyzed asymmetric hydrogenation of geraniol, (R)-citronellol can be obtained in up to 99.9% enantiomeric excess (ee) [1]. Utilizing racemic citronellol as a substitute generates a mixture of eight diastereomers during downstream elaboration, drastically reducing the biopotency of the final alpha-tocopherol product, which relies on the strict (2R, 4'R, 8'R) configuration for optimal receptor binding and antioxidant efficacy [1].
| Evidence Dimension | Enantiomeric purity of the synthesized tocopherol side chain precursor |
| Target Compound Data | (R)-citronellol yields up to 99.9% ee for the (R,R,R)-alpha-tocopherol side chain |
| Comparator Or Baseline | Racemic citronellol yields a non-selective mixture of 8 diastereomers |
| Quantified Difference | Near-absolute stereocontrol (>99% ee) versus 0% stereocontrol |
| Conditions | Ru-BINAP catalyzed asymmetric hydrogenation and subsequent side-chain elaboration |
Procurement of the exact (R)-enantiomer is mandatory for pharmaceutical and nutraceutical manufacturers synthesizing biologically active, natural-identical Vitamin E.
The sensory properties of citronellol are heavily dependent on its chirality, making enantiomer selection critical for formulation compatibility. (R)-(+)-citronellol delivers a characteristic citronella-like, slightly oily rosy odor with a bitter taste profile, which is essential for specific botanical reconstructions[1]. In contrast, (S)-(-)-citronellol presents a delicate, fresh rose-like odor with a sweet peach-like flavor and possesses an odor threshold in water that is 2 to 3 times lower than that of the (R)-enantiomer [2]. Substituting (R)-citronellol with the (S)-enantiomer or a racemate fundamentally alters the sensory impact, threshold dynamics, and formulation balance.
| Evidence Dimension | Odor descriptor and relative aqueous threshold |
| Target Compound Data | (R)-citronellol: Citronella-like, slightly oily rosy odor; higher relative odor threshold in water |
| Comparator Or Baseline | (S)-citronellol: Delicate rose/peach profile; 2-3x lower odor threshold in water |
| Quantified Difference | Distinct qualitative odor shift and a 200-300% difference in aqueous odor threshold |
| Conditions | Sensory evaluation and threshold testing in aqueous environments |
Flavor and fragrance buyers must specify the (R)-enantiomer to achieve authentic citronella or specific rosy top-notes without introducing unwanted sweet/peach facets or altering the formulation's threshold balance.
(R)-citronellol functions as a highly effective chiral solvent to induce preferred handedness in the self-assembly of achiral oligo(p-phenylenevinylene) (OPV) derivatives [1]. Spectroscopic probing via Circular Dichroism (CD) demonstrates that (R)-citronellol induces a strong Cotton effect (Δε ≈ +32.6 L/mol cm), dictating a specific helical stacking direction. Using an achiral solvent or racemic citronellol results in racemic stacking with zero net helicity, failing to template the desired optical properties [1].
| Evidence Dimension | Net helicity induction (Circular Dichroism Cotton effect) |
| Target Compound Data | (R)-citronellol induces strong chiral stacking (CD Δε ≈ +32.6 L/mol cm) |
| Comparator Or Baseline | Racemic or achiral solvents result in racemic stacking (Δε = 0 L/mol cm) |
| Quantified Difference | Complete induction of preferred helical handedness vs. zero net helicity |
| Conditions | Supramolecular self-assembly of OPV derivatives in chiral solvent mixtures at 20 °C |
Materials scientists must procure the pure (R)-enantiomer to successfully template and lock in macroscopic chirality in advanced supramolecular polymers and optical materials.
Where this compound is the right choice: Industrial and pharmaceutical synthesis of natural-identical Vitamin E. The high enantiomeric purity of (R)-citronellol is strictly required to build the terpenoid side chain without generating unwanted diastereomers, ensuring the final alpha-tocopherol product retains maximum biological activity and receptor binding efficacy [1].
Where this compound is the right choice: Fine fragrance and flavor formulation requiring specific botanical reconstructions. Formulators procure (R)-citronellol to leverage its characteristic citronella-like, slightly oily rosy profile, specifically avoiding the sweet, peach-like notes and differing odor thresholds associated with the (S)-enantiomer [2].
Where this compound is the right choice: Advanced materials science focusing on supramolecular polymers. (R)-citronellol is utilized as a chiral solvent to induce and lock in specific helical handedness in achiral building blocks (such as OPV derivatives), enabling the development of materials with targeted chiroptical properties and spin-filtering capabilities [3].
Irritant